1-benzyl-4-(3-propoxybenzoyl)piperazine
Description
1-Benzyl-4-(3-propoxybenzoyl)piperazine is a piperazine derivative characterized by a benzyl group at the N1 position and a 3-propoxybenzoyl substituent at the N4 position. Piperazine-based compounds are widely studied due to their versatility in medicinal chemistry, often serving as core structures for receptor-targeted agents. The 3-propoxybenzoyl moiety in this compound introduces unique electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-15-25-20-10-6-9-19(16-20)21(24)23-13-11-22(12-14-23)17-18-7-4-3-5-8-18/h3-10,16H,2,11-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQJIQTULVLYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Receptor Binding Affinity and Selectivity
Piperazine derivatives exhibit significant variability in receptor binding depending on substituents. Key comparisons include:
5-HT6 Receptor Ligands
- 1-Benzyl-4-(piperazin-1-yl)-1H-indole (Ki = 72–916 nM) and 1-(3-(benzyloxy)-2-methylphenyl)piperazine (Ki = 18–845 nM) show reduced affinity compared to tacrine derivatives, highlighting sensitivity to piperazine substituents. The bulky 3-propoxybenzoyl group in the target compound may similarly modulate 5-HT6 binding .
- 1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine () demonstrates how trifluoromethyl groups enhance lipophilicity and receptor interactions, a property that could be contrasted with the propoxy group’s electron-donating effects .
BACE1 Inhibitors
- Indole-based analogs like 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole (IC50 = 19.66 mM) and 1-benzyl-4-(piperazin-1-yl)-1H-indole (IC50 = 21.88 mM) exhibit moderate BACE1 inhibition. In contrast, compound 32 (series III) shows a 42.8% activity drop, underscoring the importance of substituent positioning . The 3-propoxybenzoyl group may enhance steric hindrance or hydrogen bonding compared to simpler benzyl/phenyl groups.
Adenosine A2A Receptor (hA2AAR) Ligands
- Piperazine-linked thiazolo[5,4-d]pyrimidine derivatives (e.g., compound 3 , Ki = 58 nM) outperform piperidine analogs (Ki = 594 nM). Substituents like benzyl or phenylethyl groups on the piperazine ring are tolerated, but para-substituents (e.g., OCH2CH2OCH3) reduce activity . The 3-propoxy group in the target compound may balance steric bulk and electronic effects to maintain receptor engagement.
Table 1: Receptor Binding Profiles of Selected Piperazine Derivatives
Physicochemical Properties
Solubility and pKa
- Piperazine derivatives with ethylene spacers (e.g., compound 8ac) exhibit high solubility (>80 μM) due to moderate pKa (~6–7). Direct attachment of bulky groups (e.g., N-phenylpiperazine in 8a) reduces solubility (<20 μM) via lowered pKa (~3.8).
Lipophilicity
- In 1-benzyl-4-(3-hydroxy-3-phenylpropyl)piperazines , lipophilicity around the asymmetric carbon correlates with cerebral vasodilation activity. The 3-propoxy group’s ether linkage may reduce logP compared to alkyl chains, balancing membrane permeability and solubility .
Table 2: Solubility and pKa of Piperazine Derivatives
| Compound | Spacer | Solubility (μM) | pKa | Reference |
|---|---|---|---|---|
| 8ac (ethylene spacer) | Ethylene | >80 | 6–7 | |
| 8a (N-phenylpiperazine) | None | <20 | <3.8 | |
| 1-Benzyl-4-(3-propoxybenzoyl)piperazine | Propoxy | Predicted | ~5–6 | N/A |
Metabolic Stability
- Piperazine rings are metabolic hotspots, prone to N-dealkylation () or oxidation (). The 3-propoxy group’s steric bulk may slow enzymatic degradation compared to smaller substituents (e.g., methyl or fluoro groups in ). Fluorinated analogs like 1-benzyl-4-(3-fluorobenzyl)piperazine () may exhibit longer half-lives due to fluorine’s metabolic resistance .
Antimicrobial Activity
- 1-Benzyl-4-(5-nitro-2-furfurylideneamino)piperazine inhibits Bacillus subtilis, while 1-benzhydryl-4-isonicotinylideneaminopiperazine shows broad-spectrum activity. The 3-propoxybenzoyl group’s lack of nitro or aromatic hydrazone moieties may limit antimicrobial effects compared to these analogs .
Psychoactive Effects
- Designer drugs like N-benzylpiperazine (BZP) and TFMPP mimic amphetamine’s psychostimulatory effects. The 3-propoxy group’s larger size and lower polarity may reduce CNS penetration compared to smaller substituents in BZP .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
